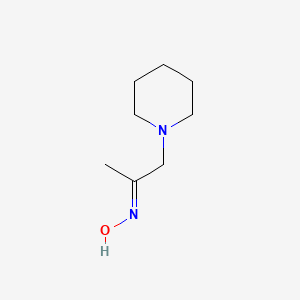

(2E)-1-Piperidin-1-ylacetone oxime

Descripción general

Descripción

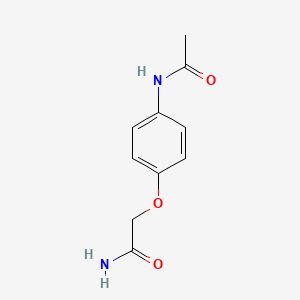

(2E)-1-Piperidin-1-ylacetone oxime is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150099. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis Mechanism : (2E)-1-Piperidin-1-ylacetone oxime derivatives were synthesized using the Mannich reaction, a method involving oxime protected compounds. This process demonstrated an increase in yield and reaction rate, with final products confirmed through various spectroscopy techniques (Taheri et al., 2012).

Antimicrobial Activity

- Antimicrobial Properties : Certain derivatives of this compound exhibited significant antimicrobial activity against bacterial and fungal strains, suggesting potential for medical applications in combating infections (Mallesha & Mohana, 2014); (Sundararajan et al., 2015).

Structural Analysis

- Crystal and Molecular Structure : The molecular and crystal structures of various this compound compounds have been extensively studied, revealing diverse configurations and interactions, which are crucial for understanding their chemical behavior (Xue Si-jia, 2011); (Karthik et al., 2021).

Antimicrobial and Biological Studies

- Biological Activities : Beyond antimicrobial properties, derivatives of this compound have been investigated for various biological activities, including antifungal properties and potential pharmaceutical applications (Abdel‐Aziz & Mekawey, 2009); (Andrisano et al., 1974).

Chemical Synthesis and Catalysis

- Chemical Reactions and Catalysis : The oxime derivatives have been utilized in various chemical reactions, including formal [2+2+2] processes for the formation of piperidines, indicating their role in facilitating complex chemical synthesis (Godineau et al., 2006); (Dinçer et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of oxime compounds, such as (2E)-1-Piperidin-1-ylacetone oxime, are typically enzymes like acetylcholinesterase . Oximes are known to reactivate these enzymes, which have been inhibited by organophosphorus compounds .

Mode of Action

Oximes interact with their targets by binding to specific sites on the enzyme cells . This interaction increases the release of inhibitory neurotransmitters like GABA, preventing the transmission of nerve signals . The oxime’s reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .

Biochemical Pathways

Oxime ethers, a class of compounds containing the >C=N-O-R moiety, are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Pharmacokinetics

It is known that the agent-specific reactivating potency of an oxime and the inhibitory potency of an organophosphorus compound are decisive for the required therapeutic oxime concentration . This indicates that the necessary oxime concentration will vary for different organophosphorus compounds .

Result of Action

The result of the action of oximes is typically the reactivation of the inhibited enzyme, leading to the restoration of normal nerve signal transmission . This ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites .

Action Environment

The effectiveness of oximes like this compound can be influenced by various environmental factors. For instance, the blood-brain barrier (BBB) remains a challenge in the delivery of oximes to the central nervous system (CNS) . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

Direcciones Futuras

Recent works have revealed that new oxime compounds can demonstrate various functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning . This suggests promising future directions for the development and application of oximes, including “(2E)-1-Piperidin-1-ylacetone oxime”.

Propiedades

IUPAC Name |

(NE)-N-(1-piperidin-1-ylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(9-11)7-10-5-3-2-4-6-10/h11H,2-7H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQTWPVYYBAXPW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CN1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63442-69-3 | |

| Record name | NSC150099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-Biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3032858.png)

methanone](/img/structure/B3032871.png)

![1-(4-Chlorophenyl)-2-[(4-methylphenyl)amino]ethan-1-one](/img/structure/B3032874.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)